molecular formula C9H12N2O3 B1621787 2-(4-Hydroxyphenoxy)propionic acid hydrazide CAS No. 845879-32-5

2-(4-Hydroxyphenoxy)propionic acid hydrazide

Cat. No.: B1621787
CAS No.: 845879-32-5
M. Wt: 196.2 g/mol
InChI Key: XKBOJHNDQRJZKN-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)propionic acid hydrazide is an organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is derived from 2-(4-Hydroxyphenoxy)propionic acid, which is known for its role as an intermediate in the synthesis of herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)propionic acid hydrazide typically involves the reaction of 2-(4-Hydroxyphenoxy)propionic acid with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Material: 2-(4-Hydroxyphenoxy)propionic acid

    Reagent: Hydrazine hydrate

    Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and reduce costs. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)propionic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-Hydroxyphenoxy)propionic acid hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its hydrazide moiety, which is known to exhibit various pharmacological activities.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 2-(4-Hydroxyphenoxy)propionic acid hydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazide group is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, impacting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)propionic acid: The parent compound, used as an intermediate in herbicide synthesis.

    2-(4-Hydroxyphenoxy)acetic acid: A structurally similar compound with different functional groups.

    4-Hydroxyphenylacetic acid: Another related compound with a similar aromatic structure.

Uniqueness

2-(4-Hydroxyphenoxy)propionic acid hydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial materials.

Properties

IUPAC Name

2-(4-hydroxyphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBOJHNDQRJZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375725
Record name 2-(4-hydroxyphenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845879-32-5
Record name 2-(4-hydroxyphenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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